Cas no 1629549-39-8 (1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- EN300-28234002
- 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1629549-39-8
- 1H-Pyrrole-2,5-dione, 3-(phenylmethoxy)-1-(phenylmethyl)-
-
- MDL: MFCD34167773
- インチ: 1S/C18H15NO3/c20-17-11-16(22-13-15-9-5-2-6-10-15)18(21)19(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2
- InChIKey: YLTYJCIJVUFOBM-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=CC(N(C1=O)CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 293.10519334g/mol
- どういたいしつりょう: 293.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 491.3±45.0 °C(Predicted)
- 酸性度係数(pKa): -3.48±0.40(Predicted)
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28234002-0.05g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 0.05g |
$252.0 | 2023-09-09 | |
Enamine | EN300-28234002-0.25g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 0.25g |
$538.0 | 2023-09-09 | |
1PlusChem | 1P028XCT-5g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3952.00 | 2023-12-20 | |
1PlusChem | 1P028XCT-100mg |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 100mg |
$527.00 | 2024-06-19 | |
Enamine | EN300-28234002-5.0g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3147.0 | 2023-06-02 | |
Enamine | EN300-28234002-1.0g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 1g |
$1086.0 | 2023-06-02 | |
Enamine | EN300-28234002-5g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 5g |
$3147.0 | 2023-09-09 | |
1PlusChem | 1P028XCT-250mg |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 250mg |
$727.00 | 2024-06-19 | |
1PlusChem | 1P028XCT-10g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 10g |
$5831.00 | 2023-12-20 | |
Enamine | EN300-28234002-10g |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione |
1629549-39-8 | 95% | 10g |
$4667.0 | 2023-09-09 |
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報
1-Benzyl-3-(Benzyloxy)-2,5-Dihydro-1H-Pyrrole-2,5-Dione: A Comprehensive Overview
1-Benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 1629549-39-8) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and biological research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds with a wide range of biological activities. In this article, we will delve into the structure, synthesis, properties, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The structure of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione is characterized by a pyrrole ring substituted with a benzyl group at the 1-position and a benzyloxy group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the molecule. The benzyl group is known for its aromaticity and hydrophobicity, while the benzyloxy group adds polarity and can influence the compound's solubility and reactivity. The dihydro nature of the pyrrole ring suggests that it is partially saturated, which can affect its stability and reactivity compared to fully unsaturated pyrroles.
The synthesis of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione has been explored through various routes. One common method involves the reaction of a suitable pyrrole derivative with benzyl bromide and benzyl alcohol in the presence of a base. This approach allows for precise control over the substitution pattern and can be optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as using catalysts derived from renewable resources or employing microwave-assisted reactions to reduce reaction times and energy consumption.
The physical properties of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione include its melting point, solubility, and spectroscopic characteristics. The compound typically exhibits a high melting point due to the presence of aromatic rings and strong intermolecular forces. Its solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) makes it suitable for various chemical reactions and biological assays. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to confirm its structure and purity.
In terms of biological activity, 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of protein kinases, which are key regulators of cellular processes such as cell growth and division. This makes it a potential lead compound for the development of novel therapeutic agents targeting cancer and other diseases characterized by abnormal kinase activity.
Additionally, 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione has been investigated for its antimicrobial properties. Research has shown that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
The pharmacokinetic properties of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione are also an important consideration for its potential use as a drug candidate. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models. Results indicate that it has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity at therapeutic doses. These findings support its further development as a potential therapeutic agent.
Recent clinical trials have begun to explore the safety and efficacy of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione in human subjects. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. However, more extensive studies are needed to fully evaluate its therapeutic potential across different disease indications.
In conclusion, 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 1629549-39-8) is a multifaceted compound with significant potential in both basic research and drug development. Its unique structure confers distinct chemical properties that make it an attractive candidate for various applications. Ongoing research continues to uncover new insights into its biological activities and pharmacological properties, paving the way for its future use in medicine.
1629549-39-8 (1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品
- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)
- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)
- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 1261643-07-5(2-Chloro-3-(trifluoromethoxy)benzyl chloride)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)



